molecular formula C12H12ClNO B2683312 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone CAS No. 842971-79-3

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B2683312
CAS RN: 842971-79-3
M. Wt: 221.68
InChI Key: RLLUIXUUHFNSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C17H14N3O2Cl . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can give insights into the hydrogen environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 211–213°C . The compound also exhibits specific spectroscopic characteristics in FT-IR and 1H-NMR .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : A study outlined a novel synthesis pathway where 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone, among other compounds, was used in reactions catalyzed by BF3·Etherate to produce dihydroindolo[1,2-c]quinazoline derivatives. This process involves dehydrative cyclization, highlighting the compound's utility in synthesizing complex heterocyclic structures (Harano et al., 2007).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Another research effort synthesized new 1H-Indole derivatives starting from 2-chloro-1-(indoline-1-yl) ethanone, demonstrating significant antimicrobial activities. This study underscores the potential of this compound derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Catalytic and Synthetic Applications

  • Development of Isoflavones and Heterocycles : Research into the condensation of 2-chloro-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal demonstrated an effective approach to synthesize isoflavones and various heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Moskvina et al., 2015).

Anti-inflammatory Agents

  • Synthesis of Anti-inflammatory Compounds : A study highlighted the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, starting from 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for their anti-inflammatory activities, indicating the role of this compound derivatives in medicinal chemistry (Rehman et al., 2022).

Future Directions

The future research directions could involve exploring the synthesis methods, chemical reactions, and biological activities of “2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone”. Given the biological potential of indole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLUIXUUHFNSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324693
Record name 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

842971-79-3
Record name 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.